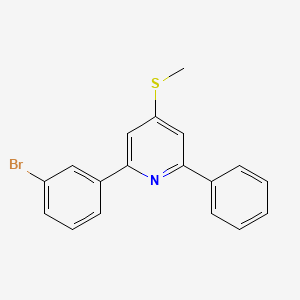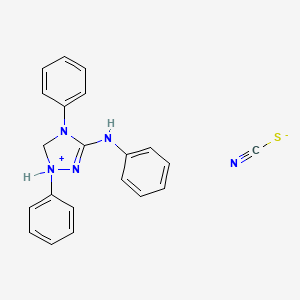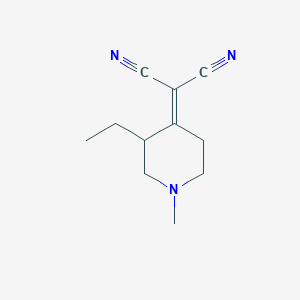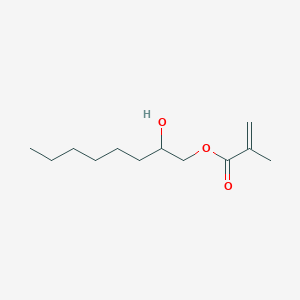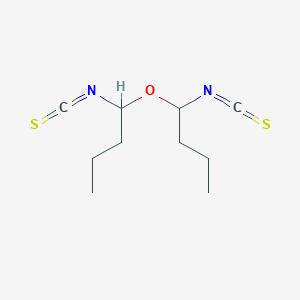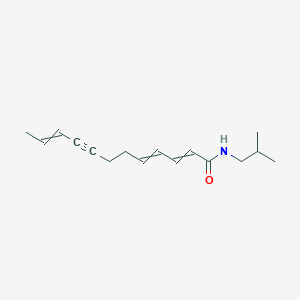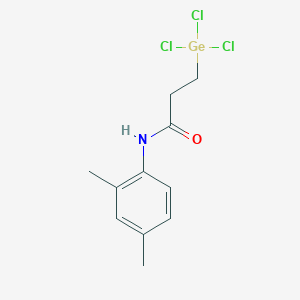
N-(2,4-Dimethylphenyl)-3-(trichlorogermyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,4-Dimethylphenyl)-3-(trichlorogermyl)propanamide is a chemical compound that belongs to the class of organogermanium compounds These compounds are characterized by the presence of germanium atoms bonded to carbon atoms
Métodos De Preparación
The synthesis of N-(2,4-Dimethylphenyl)-3-(trichlorogermyl)propanamide typically involves the reaction of 2,4-dimethylphenylamine with trichlorogermane in the presence of a suitable solvent and catalyst. The reaction conditions, such as temperature and pressure, are carefully controlled to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve scaling up this reaction using continuous flow reactors and optimizing the reaction parameters to achieve efficient production.
Análisis De Reacciones Químicas
N-(2,4-Dimethylphenyl)-3-(trichlorogermyl)propanamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced germanium compounds.
Substitution: The compound can undergo substitution reactions where the trichlorogermyl group is replaced by other functional groups. Common reagents for these reactions include organolithium or organomagnesium compounds.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
N-(2,4-Dimethylphenyl)-3-(trichlorogermyl)propanamide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other organogermanium compounds, which are studied for their unique chemical properties.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: The compound is used in the development of advanced materials, such as semiconductors and catalysts, due to its unique electronic properties.
Mecanismo De Acción
The mechanism of action of N-(2,4-Dimethylphenyl)-3-(trichlorogermyl)propanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
N-(2,4-Dimethylphenyl)-3-(trichlorogermyl)propanamide can be compared with other similar compounds, such as:
N-(2,4-Dimethylphenyl)-2-chloroacetamide: This compound has a similar structure but with a chloroacetamide group instead of a trichlorogermyl group.
2,4-Dimethylphenylurea: This compound has a urea group and is used in various chemical and biological studies.
The uniqueness of this compound lies in its trichlorogermyl group, which imparts distinct chemical and physical properties, making it suitable for specific applications in advanced materials and drug development.
Propiedades
Número CAS |
114629-76-4 |
|---|---|
Fórmula molecular |
C11H14Cl3GeNO |
Peso molecular |
355.2 g/mol |
Nombre IUPAC |
N-(2,4-dimethylphenyl)-3-trichlorogermylpropanamide |
InChI |
InChI=1S/C11H14Cl3GeNO/c1-8-3-4-10(9(2)7-8)16-11(17)5-6-15(12,13)14/h3-4,7H,5-6H2,1-2H3,(H,16,17) |
Clave InChI |
GZKUCCWTDYHCBO-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)NC(=O)CC[Ge](Cl)(Cl)Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


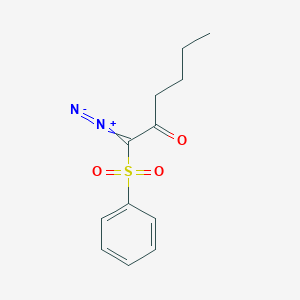
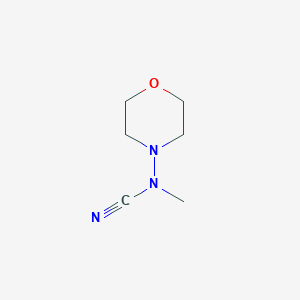
![2-Methyl-1-[(propan-2-yl)(triethylsilyl)phosphanyl]propan-1-one](/img/structure/B14295410.png)
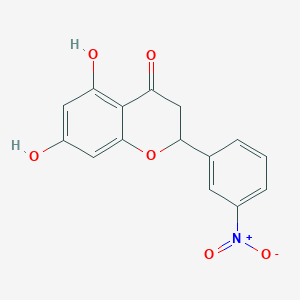
![Propanoic acid, 3-[bis(carboxymethyl)amino]-2-hydroxy-](/img/structure/B14295431.png)
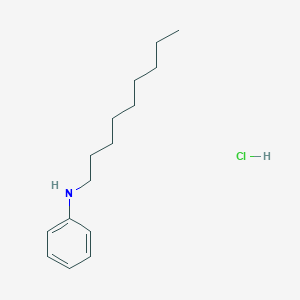
![N-(2-{[2-(Octadecylamino)ethyl]amino}ethyl)glycine](/img/structure/B14295439.png)
![7-Ethenyl-12-ethyl-19,20-dihydroxy-6,11,26,27-tetramethyl-2,16,28,29-tetrazaheptacyclo[15.7.1.13,24.15,8.110,13.115,18.020,25]nonacosa-1(25),3,5(29),6,8,10(28),11,13,15(27),16,18-undecaen-21-one](/img/structure/B14295442.png)
